6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-ethylphenyl)ethylidene)hydrazide
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Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-ethylphenyl)ethylidene)hydrazide is a complex heterocyclic compound known for its diverse pharmacological activities. This compound belongs to the class of indoloquinoxalines, which are recognized for their ability to interact with DNA and proteins, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-indolo(2,3-b)quinoxaline derivatives typically involves the condensation of isatin with o-phenylenediamine in the presence of acids like acetic acid or hydrochloric acid . For the specific compound , the synthesis might involve additional steps to introduce the 2-(1-(4-ethylphenyl)ethylidene)hydrazide moiety. This could include the reaction of the intermediate indoloquinoxaline with 4-ethylphenylhydrazine under appropriate conditions .
Industrial Production Methods
Industrial production methods for such compounds often rely on scalable synthetic routes that ensure high yield and purity. This might involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
6H-Indolo(2,3-b)quinoxaline derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of methyl groups to carbonyl derivatives.
Reduction: Reduction of nitro groups to corresponding amines.
Substitution: Introduction of different substituents on the indole or quinoxaline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carbonyl derivatives, while reduction could produce amines .
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline derivatives have a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action for 6H-indolo(2,3-b)quinoxaline derivatives involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects. The thermal stability of the DNA-compound complex is a crucial factor in its pharmacological activity . Additionally, these compounds can modulate multidrug resistance by interacting with ATP-binding cassette transporters .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A natural cytotoxic agent with a similar indoloquinoxaline structure.
NCA0424, B-220, 9-OH-B-220: Highly active derivatives with significant DNA binding affinity.
Uniqueness
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-ethylphenyl)ethylidene)hydrazide stands out due to its specific substituents, which may enhance its binding affinity and pharmacological activity compared to other similar compounds .
Properties
CAS No. |
116989-99-2 |
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Molecular Formula |
C26H23N5O |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-indolo[3,2-b]quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C26H23N5O/c1-3-18-12-14-19(15-13-18)17(2)29-30-24(32)16-31-23-11-7-4-8-20(23)25-26(31)28-22-10-6-5-9-21(22)27-25/h4-15H,3,16H2,1-2H3,(H,30,32)/b29-17+ |
InChI Key |
HGVSGQRRRUTKDL-STBIYBPSSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=N/NC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)/C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NNC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)C |
Origin of Product |
United States |
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